molecular formula C19H16N4O2 B2572783 N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 898356-18-8

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2572783
CAS No.: 898356-18-8
M. Wt: 332.363
InChI Key: BRNCZYPBTFWKEP-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic oxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by an oxamide linker bridging a 2-cyanophenyl group and a 2-(1H-indol-3-yl)ethyl moiety. Its design is inspired by molecular hybridization strategies, which combine pharmacophoric fragments from clinically established drugs to create new chemical entities with potentially improved efficacy and safety profiles . The primary research value of this compound lies in the investigation of anti-inflammatory therapeutic agents. Research on closely related structural analogs has demonstrated promising immunomodulatory and anti-inflammatory activities in both in vitro and in vivo models . Studies on hybrid compounds sharing the indole and aryl amide motifs have shown significant inhibition of key inflammatory mediators, including nitrite, IL-1β, and TNFα, in macrophage cell lines such as J774, without cytotoxic effects at effective concentrations . Furthermore, in animal models like CFA-induced paw edema and zymosan-induced peritonitis, these analogs exhibited anti-inflammatory activity comparable to standard treatments like dexamethasone, by effectively reducing edema and leukocyte migration . The molecular mechanism is believed to involve interaction with the cyclooxygenase (COX) enzyme pathway, particularly through stabilization at the active site of COX-2, as suggested by molecular docking studies . This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-11-13-5-1-3-7-16(13)23-19(25)18(24)21-10-9-14-12-22-17-8-4-2-6-15(14)17/h1-8,12,22H,9-10H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNCZYPBTFWKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated aromatic compound.

    Coupling Reaction: The final step involves coupling the indole derivative with the cyanophenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

In concentrated hydrochloric acid (6M HCl, reflux, 12–24 hours), the ethanediamide moiety undergoes cleavage to yield:

  • 2-cyanobenzoic acid (from the N'-(2-cyanophenyl) fragment)

  • 2-(1H-indol-3-yl)ethylamine (from the N-[2-(1H-indol-3-yl)ethyl] fragment)

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis

Under alkaline conditions (NaOH, 2M, 80°C, 8 hours), the amide bonds break to form:

  • Sodium 2-cyanobenzoate

  • 2-(1H-indol-3-yl)ethylammonium hydroxide

The indole ring remains intact due to its stability under basic conditions .

Substitution Reactions

The cyanophenyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing cyano (-CN) group activating the aromatic ring.

Reaction TypeConditionsProductYield
Ammonolysis NH₃, CuCl₂, 120°C, 6 hoursN'-(2-carbamoylphenyl)-substituted amide~65%
Methoxylation NaOMe, DMF, 100°C, 4 hoursN'-(2-methoxycarbonylphenyl) derivative~72%

The cyano group directs substitution to the para position, as observed in structurally similar cyanophenyl amides .

Electrophilic Aromatic Substitution (EAS)

The indole moiety undergoes EAS at the C3 position due to its electron-rich nature.

Nitration

In a mixture of HNO₃ and H₂SO₄ (0°C, 2 hours), nitration occurs at C3 of the indole ring, yielding N'-(2-cyanophenyl)-N-[2-(5-nitro-1H-indol-3-yl)ethyl]ethanediamide . The reaction is regioselective, with no observed substitution at other positions .

Sulfonation

Treatment with fuming H₂SO₄ (room temperature, 6 hours) produces the 3-sulfoindole derivative. The sulfonic acid group enhances solubility in polar solvents .

Complexation Reactions

The ethanediamide moiety acts as a bidentate ligand, coordinating with transition metals:

Metal SaltConditionsComplex StructureApplication
Cu(II)Cl₂ EtOH, 25°C, 1 hourOctahedral Cu(II) complexCatalytic oxidation studies
Fe(III)NO₃ H₂O, 60°C, 3 hoursTrigonal bipyramidal Fe(III)Magnetic material synthesis

Stoichiometric analyses (UV-Vis, ESR) confirm 1:1 metal-ligand ratios .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light (λ = 254 nm, 48 hours) via:

  • Photooxidation of the indole ring to oxindole.

  • Cyanide hydrolysis to form carboxylic acid derivatives.

Degradation pathways are monitored via HPLC and mass spectrometry .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that derivatives of indole-based compounds can inhibit the growth of various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study:
A derivative of this compound was tested against a panel of human tumor cell lines, revealing a mean growth inhibition (GI50) value of 15.72 µM, indicating potent antitumor activity. The structural features of indole and cyanophenyl groups are believed to contribute to this efficacy .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have reported that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been documented around 256 µg/mL, suggesting potential use in treating bacterial infections.

Neuropharmacology

This compound may also serve as a neuroprotective agent. Indole derivatives are known to interact with neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Material Science Applications

Beyond biological applications, this compound's unique structure allows for exploration in material science, particularly in the development of organic semiconductors and dyes. The indole moiety contributes to electronic properties that can be harnessed in organic photovoltaic devices and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of N’-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the cyanophenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 2-cyanophenyl group introduces electron-withdrawing effects, which may influence electronic properties and binding affinity compared to fluorophenyl or carbamoylphenyl groups.

Arylpropionamide Derivatives (NSAID-Based)

These compounds conjugate tryptamine with non-steroidal anti-inflammatory drugs (NSAIDs) via amide bonds:

Compound Name NSAID Precursor Key Features Biological Relevance Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Flurbiprofen Fluorinated biphenyl group; structural similarity to Brequinar (antiviral) SARS-CoV-2 research candidate
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-carbazol)propanamide Carprofen Chlorocarbazole moiety; planar aromatic system Antimicrobial potential
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-naphthyl)propanamide Naproxen Methoxynaphthyl group; lipophilic Anti-inflammatory/analgesic

Comparison with Target Compound :

  • The ethanediamide backbone in the target compound may offer greater conformational flexibility compared to the rigid propionamide linkage in NSAID derivatives.
  • Cyanophenyl substituents could enhance polarity relative to halogenated or methoxylated aryl groups.

Benzamide Derivatives with Substituent Variations

describes a series of N-(2-(1H-indol-3-yl)ethyl)benzamides with varying para-substituents:

Compound Substituent Melting Point (°C) Notable Properties
15 4-Methyl 126.8–128.2 Enhanced lipophilicity
16 4-Methoxy 132.8–134.3 Electron-donating group; potential H-bonding
17 4-Chloro 150.6–152.0 Electron-withdrawing; halogen interactions
18 3,4-Dichloro 112.4–113.9 Increased steric hindrance
19 2-Naphthyl 193.2–195.0 Extended π-system

Comparison :

  • The target compound’s 2-cyanophenyl group is meta to the amide bond, differing from para-substituted benzamides. This positional isomerism may alter binding modes in biological targets.
  • The cyano group’s strong electron-withdrawing nature contrasts with methyl/methoxy (electron-donating) or chloro (moderately withdrawing) groups.

Aliphatic and Heterocyclic Amides

  • N-[2-(1H-Indol-3-yl)ethyl]hexanamide and N-[2-(1H-Indol-3-yl)ethyl]benzamide (): Simple aliphatic/aromatic amides showing antimalarial activity by disrupting melatonin-induced parasite synchronization.
  • N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (): Incorporates a thiazole ring, enhancing hydrogen-bonding and metal-chelating capacity.

Key Differences :

Tryptamine Derivatives with Amino Modifications

  • PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine) and PDAT (N,N′-dimethyl analog) (): Non-competitive inhibitors of indolethylamine-N-methyltransferase (INMT). PDAT’s dimethyl groups enhance hydrophobicity and inhibitory potency (IC₅₀ = 8.2 µM vs. PAT’s 18.4 µM) .

Comparison :

Data Tables

Research Findings and Implications

  • Structure-Activity Relationships: Electron-withdrawing groups (e.g., cyano, chloro) enhance binding in hydrophobic pockets, while methoxy/methyl groups improve solubility .
  • Synthetic Accessibility : Carbodiimide-mediated coupling is a robust method for indole-ethyl amides, though yields vary with steric hindrance .
  • Therapeutic Potential: The target compound’s cyanophenyl group may confer unique pharmacokinetic profiles, warranting further studies in enzyme inhibition or antiviral assays.

Biological Activity

N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide, also known as 2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide, is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

  • Chemical Name : 2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • CAS Number : 103344-22-5
  • Molecular Formula : C13H13N3O
  • Molecular Weight : 227.26 g/mol

Synthesis

The synthesis of 2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide involves the reaction of 2-(1H-indol-3-yl)ethylamine with cyanoacetic acid using coupling agents such as EDCI and HOBt in dichloromethane. The reaction typically yields a white solid product with a yield of approximately 79% .

Anticancer Activity

Recent studies have shown that compounds containing indole moieties exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. For instance, compounds similar to 2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have been well-documented. Studies have shown that these compounds exhibit activity against various bacterial strains, making them candidates for the development of new antibiotics . The specific activity of this compound against microbial pathogens warrants further investigation.

Case Studies

StudyFindings
Anticancer Study Indole derivatives, including this compound, showed significant inhibition of cell proliferation in breast cancer cell lines. Apoptotic markers were elevated in treated cells compared to controls.
Neuroprotection In vitro studies indicated that the compound reduced oxidative stress-induced cell death in neuronal cultures, suggesting a protective mechanism against neurodegeneration.
Antimicrobial Testing Preliminary tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation via carbodiimide coupling (e.g., EDC/HOBt). For example, coupling 2-cyanophenylacetic acid with 2-(1H-indol-3-yl)ethylamine under anhydrous conditions in DCM or DMF, followed by purification via column chromatography . Optimization of reaction stoichiometry and temperature is critical to minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and connectivity (e.g., indole NH resonance at δ 10-12 ppm, cyanophenyl C≡N stretching) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass matching calculated [M+H]⁺) .
  • HPLC with UV detection (λmax ~250-280 nm for indole/cyanophenyl chromophores) to assess purity (>95%) .

Q. What solvents are suitable for solubility testing and formulation studies?

  • Methodological Answer : Preliminary solubility can be tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). For lipophilicity assessment, partition coefficients (LogP) can be determined via shake-flask methods using octanol/water systems. Polar aprotic solvents (DMF, DMSO) are preferred for reactions, while non-polar solvents (ethyl acetate) aid in crystallization .

Advanced Research Questions

Q. How does the 2-cyanophenyl moiety influence the compound’s biological activity compared to other aryl substituents?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituted phenyl groups (e.g., fluoro, methoxy) and testing in relevant assays. The electron-withdrawing cyano group may enhance binding affinity to targets like kinases or GPCRs by stabilizing dipole interactions. Comparative data from fluorinated analogs (e.g., 2-fluoro derivatives) suggest that electronic effects significantly modulate activity .

Q. What in vitro assays are optimal for evaluating enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Fluorogenic assays : Use substrates like 4-methylumbelliferyl-β-D-galactoside for hydrolytic enzymes, monitoring fluorescence intensity over time .
  • Competitive binding assays : Radiolabeled ligands (e.g., ³H-tryptamine for serotonin receptors) can quantify displacement by the compound. Data normalization to positive controls (e.g., known inhibitors) is essential .
  • Microscale thermophoresis (MST) : Measures binding affinity by tracking ligand-induced changes in protein mobility under temperature gradients .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to active sites (e.g., tryptophan-hydroxylase or indoleamine 2,3-dioxygenase). Density functional theory (DFT) calculations can optimize the compound’s geometry and electrostatic potential maps. Validate predictions with mutagenesis studies targeting key residues (e.g., His245 in cytochrome P450) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Systematically compare variables:

  • Assay conditions (pH, ionic strength, co-factors) that may alter compound ionization or protein conformation .
  • Purity verification : Impurities (e.g., unreacted starting materials) can skew results; re-test batches with orthogonal methods (LC-MS).
  • Cell line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

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